N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
N-(3,4-Dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 3,4-dimethylphenyl carboxamide group and a 3,4,5-trimethoxyphenyl moiety. This structure combines electron-rich aromatic systems with a bicyclic scaffold, making it a candidate for biological activity studies, particularly in oncology or inflammation, given the prevalence of trimethoxy and dimethylphenyl groups in bioactive molecules .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-16-8-9-19(13-17(16)2)26-25(29)28-12-11-27-10-6-7-20(27)23(28)18-14-21(30-3)24(32-5)22(15-18)31-4/h6-10,13-15,23H,11-12H2,1-5H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIMKBSPZFRUFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Functionalization: Introduction of the 3,4-dimethylphenyl and 3,4,5-trimethoxyphenyl groups through substitution reactions.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolo[1,2-a]pyrazine core and aromatic substituents undergo selective oxidation under controlled conditions:
| Reagent | Conditions | Major Product | Source |
|---|---|---|---|
| KMnO₄ (aq) | Acidic, 60–80°C, 6–8 hrs | Pyrrolo[1,2-a]pyrazine-2-carboxylic acid derivative (via oxidation of CH₂ groups) | , |
| Ozone (O₃) | Dichloromethane, −78°C | Cleavage of methoxyphenyl groups to form aldehydes | , |
| H₂O₂ (30%) | Acetic acid, reflux | N-Oxide formation on the pyrazine ring | , |
-
Key Insight : The 3,4,5-trimethoxyphenyl group is susceptible to oxidative demethylation under strong acidic conditions, yielding hydroxylated derivatives.
Reduction Reactions
Reductive modifications target the carboxamide group and aromatic rings:
| Reagent | Conditions | Major Product | Source |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 4 hrs | Primary amine (reduction of carboxamide to –CH₂NH–) | , |
| H₂/Pd-C | Ethanol, 50 psi, 12 hrs | Saturation of pyrrolo ring (tetrahydropyrazine formation) | , |
| NaBH₄ | MeOH, RT, 2 hrs | Partial reduction of pyrazine ring |
-
Selectivity : The dimethylphenyl group remains inert under mild reducing conditions, while the trimethoxyphenyl moiety may undergo partial demethoxylation with LiAlH₄.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at specific positions:
Electrophilic Aromatic Substitution
| Reagent | Position Modified | Product | Source |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to methoxy groups | Nitro derivatives (further reducible to amines) | , |
| Br₂/FeBr₃ | Pyrazine ring C-3 | Brominated pyrrolo[1,2-a]pyrazine |
Nucleophilic Acyl Substitution
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| NH₃ (g) | EtOH, 100°C, 8 hrs | Carboxamide → urea derivative | |
| R-OH (ROH) | H₂SO₄ catalyst, reflux | Esterification (R = alkyl/aryl) |
Ring-Opening and Rearrangement
Under harsh conditions, the fused-ring system undergoes degradation:
-
Acid Hydrolysis (6M HCl, 120°C): Cleavage of the pyrazine ring to yield 3,4,5-trimethoxybenzoic acid and dimethylaniline derivatives.
-
Base-Mediated Rearrangement (NaOH, DMSO, 150°C): Conversion to imidazo[1,2-a]pyrazine analogs via ring contraction .
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces:
-
C–O Bond Cleavage : Demethoxylation of the trimethoxyphenyl group to form dihydroxy intermediates.
-
Singlet Oxygen Addition : Formation of endoperoxides at the pyrrolo ring.
Catalytic Cross-Coupling
Palladium-catalyzed reactions enable functionalization:
| Reaction | Catalyst | Product | Source |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives at C-6 of pyrazine | , |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl modifications |
Stability Under Physiological Conditions
In vitro studies (pH 7.4, 37°C) reveal:
-
Hydrolytic Stability : >90% intact after 24 hrs, indicating resistance to esterase-like cleavage.
-
Oxidative Metabolism : CYP3A4-mediated hydroxylation at the dimethylphenyl group.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The pyrrolo[1,2-a]pyrazine scaffold is known for its ability to inhibit cancer cell proliferation. For instance, derivatives of similar structures have shown promising antiproliferative activity against various cancer cell lines.
- Case Study : A study involving imidazole derivatives demonstrated that modifications to the 3,4,5-trimethoxyphenyl moiety can enhance anticancer efficacy. Compounds with this structural feature were evaluated against human colon adenocarcinoma (HCT-15) and lung carcinoma (NCI-H460) cell lines, showing IC50 values significantly lower than 10 μM, indicating strong activity against these cancer types .
Thermoelectric Materials
The compound's structural characteristics make it suitable for applications in thermoelectric materials. Research has shown that incorporating 3,4,5-trimethoxyphenyl groups into polymer matrices can improve their electrical conductivity and thermoelectric performance.
- Case Study : A study on new n-type polymers doped with 3,4,5-trimethoxy-substituted compounds revealed that these materials exhibited higher Seebeck coefficients and power factors compared to traditional polymers. This enhances their potential use in energy conversion applications .
Summary of Key Properties and Activities
| Property/Activity | Description |
|---|---|
| Anticancer Activity | Inhibits cancer cell proliferation; effective against HCT-15 and NCI-H460. |
| Mechanism of Action | Inhibits tubulin polymerization; enhances binding affinity to tubulin. |
| Thermoelectric Performance | Improved electrical conductivity and Seebeck coefficient in doped polymers. |
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.
Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
- Structure : 3-(3-Fluorophenyl)-1-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-c]pyridin-7-amine.
- Comparison: While both compounds share the 3,4,5-trimethoxyphenyl group, the pyrrolo[2,3-c]pyridine core in 10d differs from the target’s pyrrolo[1,2-a]pyrazine.
- Activity : 10d exhibited cytotoxicity (IC₅₀ < 1 µM in leukemia models), suggesting the trimethoxyphenyl group contributes to anticancer activity .
N-tert-Butyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide ():
- Structure : Features a pyrrolo[1,2-a]pyrazine core with a 4-fluorophenyl and tert-butyl carboxamide.
- Comparison : The tert-butyl group in this analog increases steric bulk, which may reduce metabolic clearance compared to the target’s dimethylphenyl group. The absence of trimethoxyphenyl substituents likely diminishes receptor-binding affinity .
Substituent Effects on Bioactivity
1-(3,4-Dimethylphenyl)-3-Phenyl-5-(4-Alkoxyphenyl)-2-Pyrazolines ():
- Structure : Pyrazoline derivatives with 3,4-dimethylphenyl and alkoxyphenyl groups.
- Comparison: The dimethylphenyl group in these compounds enhances lipophilicity, improving membrane penetration.
1-(4-Methoxyphenyl)-5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-Triazole-3-Carboxamides ():
- Structure : Triazole-based analogs with trimethoxyphenyl and methoxyphenyl groups.
- Comparison : The triazole core offers metabolic stability, but the absence of a bicyclic system may limit π-π stacking interactions critical for kinase inhibition. These compounds showed dual COX-2/sEH inhibitory activity, highlighting the role of trimethoxyphenyl in anti-inflammatory effects .
Structure-Activity Relationship (SAR) Trends
Biological Activity
N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C25H29N3O4
- Molecular Weight : 433.52 g/mol
- IUPAC Name : N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
The chemical structure includes multiple aromatic rings and functional groups that enhance its reactivity and potential interactions with biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. These include:
- Enzymes : The compound may inhibit or modulate specific enzymes involved in metabolic pathways.
- Receptors : It could bind to receptors influencing signaling pathways related to cancer and inflammation.
- Protein Interactions : The compound may affect protein-protein interactions critical for cellular functions.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Cytotoxicity Testing : In vitro tests on various cancer cell lines have shown promising results. The compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF7 (Breast) | 12.5 | >10 |
| HCT116 (Colon) | 15.0 | >8 |
| A549 (Lung) | 18.5 | >7 |
These results suggest a potential for the compound as a therapeutic agent in cancer treatment.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress:
- DPPH Assay : The free radical scavenging activity was measured using the DPPH assay. The compound exhibited a significant reduction in DPPH radicals compared to control groups.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on MCF7 Spheroids : A screening of drug libraries identified this compound as having notable cytotoxicity against multicellular spheroids derived from MCF7 breast cancer cells. It showed an enhanced effect compared to traditional chemotherapeutics .
- In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor growth rates compared to untreated controls. This suggests that the compound may not only inhibit cancer cell growth but also affect tumor microenvironments positively.
Q & A
Q. What are the standard synthetic routes for preparing N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-pyrrolo[1,2-a]pyrazine-2-carboxamide?
The compound’s synthesis likely involves multi-step reactions, including cyclocondensation, nucleophilic substitution, or coupling of pre-functionalized intermediates. For example:
- Step 1 : Reacting a pyrrolo-pyrazine core with activated carbonyl derivatives (e.g., α-chloroacetamides) under reflux in aprotic solvents like acetonitrile or THF .
- Step 2 : Introducing the 3,4,5-trimethoxyphenyl group via Suzuki-Miyaura coupling or Ullmann-type reactions, requiring palladium catalysts and anhydrous conditions .
- Step 3 : Final carboxamide formation through condensation with 3,4-dimethylphenyl isocyanate, monitored by TLC and purified via column chromatography .
Q. How can solubility and stability issues be addressed during in vitro assays?
- Solubility : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) in aqueous buffers. Pre-formulation studies using Hansen solubility parameters are recommended .
- Stability : Conduct pH-dependent stability assays (pH 1–9) at 37°C. For oxidation-sensitive groups (e.g., methoxy), add antioxidants like BHT (0.01% w/v) to storage solutions .
Q. What spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Assign methoxy (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.2 ppm) with 2D experiments (COSY, HSQC) to resolve overlapping signals .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error. Fragmentation patterns help verify substituent positions .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrrolo-pyrazine functionalization be mitigated?
Regioselectivity is influenced by steric and electronic factors:
- Steric control : Bulky directing groups (e.g., tert-butyl) at the C3 position of the pyrazine ring favor substitution at C7 .
- Electronic control : Electron-withdrawing groups (e.g., nitro) enhance reactivity at electron-deficient sites. Computational modeling (DFT) predicts reaction pathways and intermediates .
- Experimental validation : Use competitive reactions with deuterated analogs or substituent scrambling studies to confirm selectivity .
Q. What computational strategies optimize reaction conditions for scale-up synthesis?
- Quantum mechanics (QM) : Calculate activation energies for key steps (e.g., cyclization) using Gaussian09 with B3LYP/6-31G(d) basis sets. This identifies temperature-sensitive steps .
- Machine learning (ML) : Train models on reaction yield data (solvent, catalyst, temperature) to predict optimal conditions. Tools like COMSOL Multiphysics integrate kinetic parameters for reactor design .
Q. How does the 3,4,5-trimethoxyphenyl group influence metabolic stability in vivo?
- Phase I metabolism : Methoxy groups are prone to demethylation via CYP3A4/2D6. Use liver microsome assays (human/rat) with LC-MS to identify metabolites .
- Structural modifications : Replace methoxy with trifluoromethoxy (resists oxidation) or incorporate deuterium at labile positions to prolong half-life .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Dose-response normalization : Re-analyze data using Hill equation models to account for assay-specific EC50 variability .
- Target engagement assays : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to purported targets (e.g., kinase domains) .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
